![molecular formula C25H31NO4 B2865136 Fmoc-D-MeAnon(2)-OH CAS No. 2389078-99-1](/img/structure/B2865136.png)
Fmoc-D-MeAnon(2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-MeAnon(2)-OH is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a derivative of the amino acid alanine and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Fmoc-D-MeAnon(2)-OH involves the inhibition of specific proteins involved in cell proliferation. This compound has been shown to target the Akt/mTOR pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, Fmoc-D-MeAnon(2)-OH induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
Fmoc-D-MeAnon(2)-OH has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, while sparing normal cells. Furthermore, Fmoc-D-MeAnon(2)-OH has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using Fmoc-D-MeAnon(2)-OH in lab experiments is its specificity for cancer cells. This compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. However, one limitation of using Fmoc-D-MeAnon(2)-OH is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound.
Future Directions
Future research on Fmoc-D-MeAnon(2)-OH should focus on its potential use as a therapeutic agent for various diseases. In addition to cancer, this compound may have applications in the treatment of other diseases characterized by dysregulated cell proliferation, such as Alzheimer's disease and Parkinson's disease. Furthermore, studies should be conducted to determine the optimal dosage and administration of Fmoc-D-MeAnon(2)-OH in humans. Finally, further research is needed to investigate the potential side effects of this compound and to develop strategies to minimize its toxicity.
Synthesis Methods
The synthesis of Fmoc-D-MeAnon(2)-OH involves several steps, including the protection of the amino group, the introduction of the Fmoc group, and the coupling of the alanine derivative with the MeAnon(2) group. The final product is obtained through deprotection of the Fmoc group.
Scientific Research Applications
Fmoc-D-MeAnon(2)-OH has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Furthermore, Fmoc-D-MeAnon(2)-OH has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation.
properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCBCVGMZEERZ-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-MeAnon(2)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.